N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Androgen Receptor (AR) Antagonism
- T1-12’s Role : T1-12 is a new-scaffold AR antagonist that specifically targets the AR AF2. It exhibits excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM) . This makes it a potential therapeutic agent for PCa treatment.
Inhibition of Tumor Growth
- In Vivo Study : T1-12 has been tested in LNCaP xenograft models. When administered intratumorally, it effectively inhibits tumor growth . This finding highlights its potential as an anti-cancer agent.
Structure-Based Virtual Screening
- Discovery Approach : T1-12 was identified through structure-based virtual screening. This successful attempt demonstrates the feasibility of finding small molecules targeting the AR AF2 with submicromolar AR antagonistic activity .
Novel Therapeutics for PCa
- Implications : T1-12 provides important clues for developing novel therapeutics specifically for prostate cancer. Its unique scaffold and AR-targeting properties open avenues for further drug development .
Chemical Properties
Synthesis and Derivatives
- Synthesis : T1-12 belongs to a series of N-(4-(benzyloxy)phenyl)-sulfonamide derivatives. These compounds were synthesized and evaluated for their AR antagonistic activity .
- Related Compounds : Other derivatives with similar structures have also been investigated .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-(benzyloxy)aniline with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then deprotected using hydrogenation to yield the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)aniline and 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography.", "Step 5: Deprotect the intermediate using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.", "Step 6: Isolate and purify the final product by column chromatography." ] } | |
CAS RN |
941963-37-7 |
Product Name |
N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
Molecular Formula |
C27H22N4O3 |
Molecular Weight |
450.498 |
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32) |
InChI Key |
UEBOYTPXKCHIJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
solubility |
not available |
Origin of Product |
United States |
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